molecular formula C10H22O2S B1209193 Ethanol, 2-(octylsulfinyl)- CAS No. 7305-30-8

Ethanol, 2-(octylsulfinyl)-

Cat. No.: B1209193
CAS No.: 7305-30-8
M. Wt: 206.35 g/mol
InChI Key: IRJUEMKMQDEOTQ-UHFFFAOYSA-N
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Description

Ethanol, 2-(octylsulfinyl)-, also known as Ethanol, 2-(octylsulfinyl)-, is a useful research compound. Its molecular formula is C10H22O2S and its molecular weight is 206.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanol, 2-(octylsulfinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, 2-(octylsulfinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Surface Tension and Miscibility Studies

  • Adsorption and Miscibility: Ethanol, 2-(octylsulfinyl)- (OSE) has been extensively studied for its properties in surface tension and miscibility with other substances. Research has shown that the surface tension of aqueous solutions containing OSE and other compounds, like ethanol, undergoes significant changes based on the concentration and composition of these mixtures. This information is crucial for understanding the behavior of OSE in various environments and can be applied in fields like material science and chemical engineering (Iyota & Motomura, 1992).
  • Interactions with Surfactants: The miscibility of OSE with different surfactants, such as decylammonium chloride, has been studied. These studies provide insights into the interactions between OSE and surfactants at both the adsorbed film and micelle levels. Such information is valuable for developing new surfactant systems and enhancing the efficiency of existing ones (Abe et al., 1991).

Applications in Fuel and Energy

  • Octane Number Enhancement: Ethanol, including derivatives like OSE, is used to boost the octane number in fuels. Studies have focused on understanding how ethanol blends with other components in fuel, thereby improving its properties, such as reducing harmful emissions like nitric oxides and unburned hydrocarbons. This research is fundamental for developing more efficient and eco-friendly fuel systems (AlRamadan et al., 2016).

Chemical Reactions and Synthesis

  • Alcohol Reactions with Hydrogen Sulfide: The reaction of alcohols like ethanol with hydrogen sulfide over various types of zeolites has been a subject of research. Understanding these reactions can contribute to developments in chemical synthesis and industrial applications, particularly in the field of catalysis and materials science (Ziolek et al., 1988).

Educational Applications

  • Teaching Chemistry: Ethanol and its derivatives are also used as teaching tools in chemistry education. They serve as examples to discuss the societal and environmental implications of chemical usage, particularly in the context of renewable energy sources and sustainability (Feierabend & Eilks, 2011).

Safety and Hazards

While specific safety data for “Ethanol, 2-(octylsulfinyl)-” was not found, ethanol is a flammable liquid and vapor. It can cause serious eye irritation and may cause damage to organs .

Future Directions

While specific future directions for “Ethanol, 2-(octylsulfinyl)-” were not found, the future of ethanol research is promising. Technological advancements are being made in sustainable production of second generation ethanol . Additionally, the adsorption of 2-(octylsulfinyl)ethanol at the ethanol–water mixture/air interface has been studied .

Properties

IUPAC Name

2-octylsulfinylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2S/c1-2-3-4-5-6-7-9-13(12)10-8-11/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJUEMKMQDEOTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCS(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70993819
Record name 2-(Octane-1-sulfinyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70993819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7305-30-8
Record name 2-(Octylsulfinyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7305-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octyl-2-hydroxyethylsulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007305308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Octane-1-sulfinyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70993819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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